REACTION_CXSMILES
|
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[CH2:12]O)[C:5]([CH3:14])=[CH:4][CH2:3]1.S(Cl)([Cl:17])=O>ClCCl>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[CH2:12][Cl:17])[C:5]([CH3:14])=[CH:4][CH2:3]1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
CN1CC=C(C2=CC=CC(=C12)CO)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure, and n-hexane
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC=C(C2=CC=CC(=C12)CCl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |